2-巯基-3-(3,4,5-三甲氧基苯基)喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

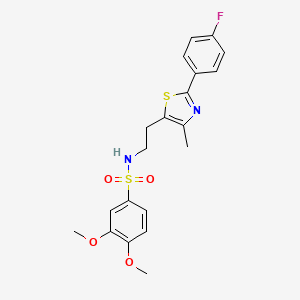

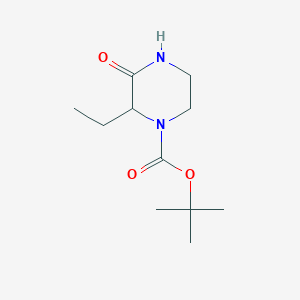

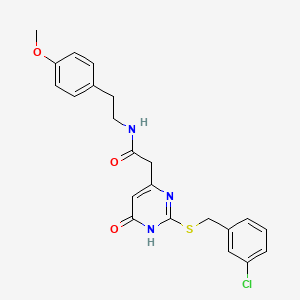

“2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one” is a compound that has been synthesized and evaluated for in vitro antitumor activity . It is a novel series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones . The molecular formula of this compound is C17H16N2O4S and its molecular weight is 344.38 .

Synthesis Analysis

The synthesis of “2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one” involves a mixture of 3,4,5-trimethoxybenzyl isothiocyanate, anthranilic acid, and triethylamine, which was heated under reflux for 3 hours in ethanol . The reaction mixture was then filtered while hot and the obtained solid was dried .Molecular Structure Analysis

The molecular structure of “2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one” is characterized by a quinazolinone nucleus, which is a characteristic bioactive scaffold present in several critical agents of biological interest .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one” include the reaction of 3,4,5-trimethoxybenzyl isothiocyanate with anthranilic acid in the presence of triethylamine .科学研究应用

抗微生物和抗肿瘤活性

2-巯基-3-(3,4,5-三甲氧基苯基)喹唑啉-4(3H)-酮及其类似物在抗微生物和抗肿瘤应用中展现出显著潜力。多项研究已经探讨了这些化合物对各种细菌、真菌和癌细胞系的有效性。例如,某些2,3-二取代喹唑啉-4(3H)-酮表现出显著的抗菌和抗真菌活性,并对抗HIV活性产生影响(Alagarsamy et al., 2004)。另一项研究合成了新型的2-取代巯基-3-(3,4,5-三甲氧基苄基)-4(3H)-喹唑啉酮类似物,显示出对各种癌细胞系,尤其是肺癌、中枢神经系统癌和乳腺癌的显著抗肿瘤性能(El-Azab et al., 2017)。

DHFR抑制剂和分子对接研究

已确定2-取代巯基喹唑啉-4(3H)-酮作为有效的二氢叶酸还原酶(DHFR)抑制剂,这是一类用于抗菌、抗寄生虫和抗癌应用的药物。这些化合物表现出显著的生物活性,有些比甲氨蝶呤等参考药物更活跃(El-Subbagh & Sabry, 2021)。分子对接研究进一步有助于理解这些化合物在靶向特定酶或受体时的结合方式和效力。

镇痛和抗炎应用

这些化合物还被合成并评估其作为镇痛、抗炎和抗菌剂的潜力。一些新型的2-巯基-3-(取代甲基氨基)喹唑啉-4(3H)-酮显示出与双氯芬酸钠等标准药物相当的镇痛活性(Alagarsamy et al., 2000)。这突显了它们在开发新型疼痛管理和抗炎药物中的潜力。

利尿活性

除了上述应用,这些化合物还被研究其利尿性能。一系列含有噻唑或1,3,4-噻二唑基团的喹唑啉-4(3H)-酮衍生物表现出显著的利尿活性(Maarouf et al., 2004)。

未来方向

属性

IUPAC Name |

2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-21-13-8-10(9-14(22-2)15(13)23-3)19-16(20)11-6-4-5-7-12(11)18-17(19)24/h4-9H,1-3H3,(H,18,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPPCSJXYSICNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2367163.png)

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2367166.png)

![1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2367168.png)

![N-Cyclopropyl-N-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2367171.png)

![N-(3-methoxybenzyl)-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxamide](/img/structure/B2367175.png)